molecular formula C19H18N2O6S2 B2891708 (Z)-6-(5-(1-(carboxymethyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 300558-22-9

(Z)-6-(5-(1-(carboxymethyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2891708
M. Wt: 434.48
InChI Key: VQTUGMPRAUNMNP-NXVVXOECSA-N
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Description

Synthesis Analysis

The synthesis of a complex organic molecule often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

This would involve studying how the compound reacts with various reagents. The presence of the carboxylic acid group suggests that it would undergo reactions typical of carboxylic acids, such as esterification or reactions with bases .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine and rhodanine, closely related to the compound , exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and antimicrobial activity of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives, showcasing good to moderate activity against strains of gram-positive and gram-negative bacteria. This suggests potential for developing new antimicrobial agents (N. PansareDattatraya & S. Devan, 2015).

HIV-1 and JSP-1 Inhibitors

Another study explored the synthesis of rhodanine derivatives under microwave conditions, targeting potential HIV-1 and JSP-1 inhibitors. The research underlines the compound's utility in creating molecules with significant inhibitory activity against critical viral enzymes, offering a pathway to novel HIV treatments (Sukanta Kamila et al., 2011).

Aldose Reductase Inhibitors

The compound and its structural relatives have been evaluated for their aldose reductase inhibitory action, relevant in the management of complications arising from diabetes. One study identified derivatives that were potent inhibitors, surpassing the efficacy of existing drugs like epalrestat, indicating significant therapeutic potential in diabetic complications management (Marta Kučerová-Chlupáčová et al., 2020).

Antioxidant and Antiproliferative Activities

Derivatives of this compound have been synthesized and evaluated for their antioxidant and antiproliferative activities. Research indicates these compounds exhibit promising in vitro activities against cancer cell lines, highlighting their potential in developing anticancer therapies (K. Mani et al., 2018).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are compiled in a Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

Future directions could involve further studies on the compound’s synthesis, reactions, or biological activity. This could include developing more efficient synthetic routes, discovering new reactions, or finding new biological targets .

properties

IUPAC Name

6-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c22-13(23)8-2-1-5-9-20-18(27)16(29-19(20)28)15-11-6-3-4-7-12(11)21(17(15)26)10-14(24)25/h3-4,6-7H,1-2,5,8-10H2,(H,22,23)(H,24,25)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUGMPRAUNMNP-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(5-(1-(carboxymethyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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